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molecular formula C9H19NO B029938 2,2,6,6-Tetramethyl-4-piperidinol CAS No. 2403-88-5

2,2,6,6-Tetramethyl-4-piperidinol

Cat. No. B029938
M. Wt: 157.25 g/mol
InChI Key: VDVUCLWJZJHFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390904B2

Procedure details

A mixture of 0.108 g (1.29 mmol) of sodium bicarbonate and 0.265 g (0.803 mmol) of sodium tungstate dihydrate in 2 ml of water is added to a mixture of 10.00 g (63.6 mmol) of 2,2,6,6-tetramethylpiperidin-4-ol and 9 ml of acetonitrile. A solution of 12.11 g (178 mmol) of 50% aqueous hydrogen peroxide is added to the reaction mixture dropwise over 3.75 hours as the reaction temperature is maintained at 35-38° C. The reaction mixture is heated at 35-38° C. for an additional 2 hours. The reaction mixture is diluted with acetonitrile and cyclohexane, and then saturated sodium chloride solution and solid sodium chloride are added. The aqueous layer is extracted twice with a mixture of cyclohexane and acetonitrile. The aqueous layer is discarded. To the combined organic layers are added cyclohexane and acetonitrile to bring the total amount of solvent to 65 ml and 95 ml, respectively. The reaction mixture is heated to near reflux, and a solution of 0.528 g (1.95 mmol) of ferric chloride hexahydrate and 0.628 g (6.53 mmol) of methanesulfonic acid in 5 ml of water is added over several minutes. A solution of 17.22 g (253 mmol) of 50% aqueous hydrogen peroxide is added to the reaction mixture dropwise over 4.75 hours as the reaction temperature is maintained at reflux (60° C.). A solution of 0.170 g of ferric chloride hexahydrate and 0.206 g of methanesulfonic acid in 2 ml of water is added to the reaction mixture 2.5 hours after the peroxide addition is begun. A solution of 0.178 g of ferric chloride hexahydrate and 0.205 g of methanesulfonic acid in 2 ml of water is added to the reaction mixture 4 hours after the peroxide addition is begun. The reaction mixture is heated at reflux for 30 minutes after the peroxide is added. Work up according to the procedure of Example 54 gives 11.07 g (68% yield) of the title compound. GC assay is 92%.
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.178 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.205 g
Type
catalyst
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Five
Quantity
12.11 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Quantity
0.265 g
Type
catalyst
Reaction Step Seven
Quantity
0.108 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.528 g
Type
reactant
Reaction Step Nine
Quantity
0.628 g
Type
reactant
Reaction Step Nine
Name
Quantity
5 mL
Type
solvent
Reaction Step Nine
Quantity
17.22 g
Type
reactant
Reaction Step Ten
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.17 g
Type
reactant
Reaction Step Eleven
Name
Quantity
2 mL
Type
solvent
Reaction Step Eleven
Quantity
0.206 g
Type
catalyst
Reaction Step Eleven
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[OH:12]O.[Cl-].[Na+].CS(O)(=O)=O.[CH2:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1>O.C(#N)C.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].CS(O)(=O)=O>[CH:21]1([O:12][N:3]2[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]2([CH3:11])[CH3:1])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:2.3,8.9.10.11.12,13.14|

Inputs

Step One
Name
ferric chloride hexahydrate
Quantity
0.178 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0.205 g
Type
catalyst
Smiles
CS(=O)(=O)O
Step Two
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
12.11 g
Type
reactant
Smiles
OO
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0.265 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0.108 g
Type
catalyst
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Nine
Name
ferric chloride hexahydrate
Quantity
0.528 g
Type
reactant
Smiles
Name
Quantity
0.628 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
17.22 g
Type
reactant
Smiles
OO
Step Eleven
Name
ferric chloride hexahydrate
Quantity
0.17 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0.206 g
Type
catalyst
Smiles
CS(=O)(=O)O
Step Twelve
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
36.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at 35-38° C. for an additional 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with a mixture of cyclohexane and acetonitrile
ADDITION
Type
ADDITION
Details
To the combined organic layers are added cyclohexane and acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to near reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (60° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)ON1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.07 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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